Cas no 17910-26-8 (6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine)

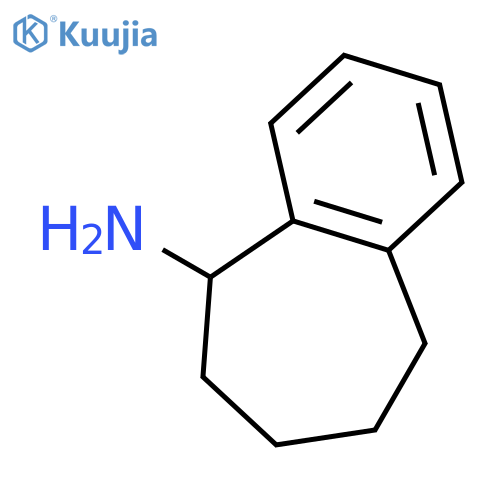

17910-26-8 structure

商品名:6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine

6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine 化学的及び物理的性質

名前と識別子

-

- 6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-amine

- AC1L18QF

- EN300-59646

- (+-)-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamin

- SureCN2792664

- 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamin

- (+/-)-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-amine

- 5-Amino-6,7,8,9-tetrahydro-5H-benzocyclohepten

- 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ylamine

- CTK8F7015

- AG-A-87839

- AC1Q53G7

- AKOS000128601

- AC1L18QF; EN300-59646; (+-)-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamin; SureCN2792664; 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamin; (+/-)-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-amine; 5-Amino-6,7,8,9-tetrahydro-5H-benzocyclohepten; 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ylamine; CTK8F7015; AG-A-87839; AC1Q53G7; AKOS000128601;

- AKOS BBV-008559

- UKRORGSYN-BB BBV-008559

- DB-196875

- 6,7,8,9-Tetrahydro-5h-benzocyclohepten-5-amine

- UFBOKWPYNNXYIS-UHFFFAOYSA-N

- SB34382

- 5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene

- F78367

- SCHEMBL2792664

- 5H-Benzocyclohepten-5-amine, 6,7,8,9-tetrahydro-

- racemic 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ylamine

- DTXSID20274786

- SY181104

- CS-0341673

- MFCD09040657

- 17910-26-8

- 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine

-

- MDL: MFCD09040657

- インチ: InChI=1S/C11H15N/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11H,2,4,6,8,12H2CopyCopied

- InChIKey: UFBOKWPYNNXYIS-UHFFFAOYSA-N

- ほほえんだ: c1ccc2c(c1)CCCCC2NCopyCopied

計算された属性

- せいみつぶんしりょう: 161.120449483g/mol

- どういたいしつりょう: 161.120449483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 144

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 26Ų

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.0±0.1 g/cm3

- ふってん: 269.0±19.0 °C at 760 mmHg

6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T890260-100mg |

6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine |

17910-26-8 | 100mg |

$ 70.00 | 2022-06-02 | ||

| Enamine | EN300-59646-5.0g |

6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine |

17910-26-8 | 95% | 5.0g |

$961.0 | 2023-02-09 | |

| TRC | T890260-500mg |

6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine |

17910-26-8 | 500mg |

$ 295.00 | 2022-06-02 | ||

| TRC | T890260-50mg |

6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine |

17910-26-8 | 50mg |

$ 50.00 | 2022-06-02 | ||

| Enamine | EN300-59646-0.1g |

6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine |

17910-26-8 | 95% | 0.1g |

$90.0 | 2023-02-09 | |

| eNovation Chemicals LLC | D968047-1g |

6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine |

17910-26-8 | 95% | 1g |

$290 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1511-50mg |

6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine |

17910-26-8 | 98% | 50mg |

831.08CNY | 2021-05-07 | |

| 1PlusChem | 1P00278U-100mg |

5H-Benzocyclohepten-5-amine, 6,7,8,9-tetrahydro- |

17910-26-8 | 95% | 100mg |

$168.00 | 2023-12-20 | |

| eNovation Chemicals LLC | D968047-50mg |

6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine |

17910-26-8 | 95% | 50mg |

$155 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1511-500mg |

6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine |

17910-26-8 | 98% | 500mg |

¥1731.3 | 2025-01-21 |

6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine 関連文献

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

17910-26-8 (6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine) 関連製品

- 2217-40-5(1,2,3,4-Tetrahydro-1-naphthylamine)

- 61341-86-4((1S)-indan-1-amine)

- 10277-74-4((1R)-2,3-dihydro-1H-inden-1-amine)

- 34698-41-4(indan-1-amine)

- 473732-55-7(1-(2-Methylphenyl)propylamine)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:17910-26-8)6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine

清らかである:99%

はかる:5g

価格 ($):1030.0